2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol
Overview
Description
The compound “2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves a two-step reaction. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Scientific Research Applications
Detection and Analytical Techniques
A method involving pre-column derivatization and high-performance liquid chromatography (HPLC) with fluorescence detection for determining L-368,899, a non-peptide oxytocin receptor antagonist, in human plasma is detailed. This compound shares a similar structure to 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol. The process includes liquid-liquid extraction and chemical derivatization of the primary amino group of the drug (Kline, Kusma, & Matuszewski, 1999).
Synthesis and Antitumor Activity
The synthesis of tertiary amino alcohols in the piperazine series was conducted, followed by conversion to dihydrochlorides. These compounds were studied for their impact on tumor DNA methylation processes, highlighting their potential in cancer research. This investigation provides insights into the synthesis and potential applications of compounds structurally similar to 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol (Hakobyan et al., 2020).
Metabolism Studies
A study of Lu AA21004, a novel antidepressant, included its oxidative metabolism using human liver microsomes and recombinant enzymes. This research is relevant for understanding the metabolic pathways of structurally similar compounds, including 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol (Hvenegaard et al., 2012).
Conjugate Additions and Stereospecific Rearrangements
The study details the synthesis of substituted pyrrolidines via conjugate additions of amino alcohols to vinyl sulfones. This process involves stereospecific rearrangement, providing a route to synthesize various heterocycles, which could be extended to the synthesis of compounds like 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol (Back, Parvez, & Zhai, 2003).
properties
IUPAC Name |
2-[4-(3-amino-4-methylsulfonylphenyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-20(18,19)13-3-2-11(10-12(13)14)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEQEQXIMNNPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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